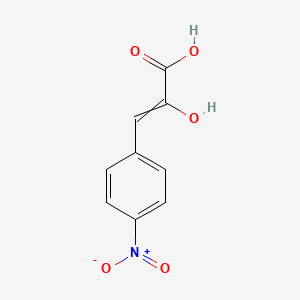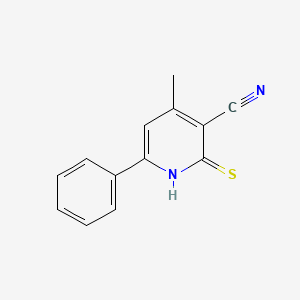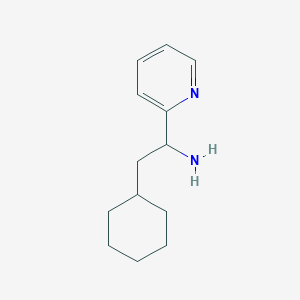
(R)-4-(1-Aminoethyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(1-aminoethyl)cyclohexanol is a chiral compound with a cyclohexane ring substituted with an aminoethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(1-aminoethyl)cyclohexanol typically involves the reduction of the corresponding ketone or the hydrogenation of the corresponding nitrile. One common method is the asymmetric reduction of 4-(1-oxoethyl)cyclohexanol using a chiral catalyst to obtain the desired ®-enantiomer.
Industrial Production Methods: Industrial production of ®-4-(1-aminoethyl)cyclohexanol may involve large-scale hydrogenation processes using high-pressure reactors and chiral catalysts to ensure high enantiomeric purity. The choice of catalyst and reaction conditions is crucial to achieve the desired selectivity and yield.
Types of Reactions:
Oxidation: ®-4-(1-aminoethyl)cyclohexanol can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 4-(1-oxoethyl)cyclohexanol or 4-(1-formylethyl)cyclohexanol.
Reduction: Formation of 4-(1-aminoethyl)cyclohexane or 4-(1-hydroxyethyl)cyclohexanol.
Substitution: Formation of various substituted cyclohexanol derivatives.
Scientific Research Applications
Chemistry: ®-4-(1-aminoethyl)cyclohexanol is used as a chiral building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: The compound has potential applications in medicinal chemistry for the development of chiral drugs. Its structure can be modified to create analogs with specific pharmacological properties.
Industry: In the industrial sector, ®-4-(1-aminoethyl)cyclohexanol can be used in the production of chiral intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which ®-4-(1-aminoethyl)cyclohexanol exerts its effects depends on its specific application. In medicinal chemistry, it may act as a chiral ligand, binding to specific receptors or enzymes and modulating their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
- 4-(1-aminoethyl)cyclohexanol
- 4-(1-hydroxyethyl)cyclohexanol
- 4-(1-oxoethyl)cyclohexanol
Comparison: ®-4-(1-aminoethyl)cyclohexanol is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological molecules. Compared to its achiral counterparts, the ®-enantiomer can exhibit different pharmacokinetics and pharmacodynamics, making it valuable in the development of chiral drugs.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
4-[(1R)-1-aminoethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-6(9)7-2-4-8(10)5-3-7/h6-8,10H,2-5,9H2,1H3/t6-,7?,8?/m1/s1 |
InChI Key |
DXPRDXMYNSLKIY-JECWYVHBSA-N |
Isomeric SMILES |
C[C@H](C1CCC(CC1)O)N |
Canonical SMILES |
CC(C1CCC(CC1)O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details


Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2,3-Dichloro-4-(4-methoxybenzoyl)phenoxy]acetic acid](/img/structure/B8537052.png)
![4-[4-(4-bromo-phenyl)-1H-pyrazol-3-yl]-6-ethyl-benzene-1,3-diol](/img/structure/B8537056.png)



![methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-nitrobenzoate](/img/structure/B8537086.png)
![2-Bromo-4-(2,3-dimethyl-naphtho[2,3-b]furan-4-yl)-6-ethyl-phenol](/img/structure/B8537103.png)






